molecular formula C11H18N2O3 B6223634 tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 2763741-33-7

tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B6223634
CAS RN: 2763741-33-7
M. Wt: 226.3
InChI Key:
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Description

Tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, or TBODC, is a chemical compound that has a wide range of applications in the laboratory and in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or as a starting material for a variety of reactions. TBODC is a cyclic diazabicyclic compound with a tert-butyl group attached to the cyclohexane ring. The compound has a molecular weight of 209.27 g/mol and is soluble in both water and organic solvents.

Scientific Research Applications

TBODC has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for a variety of reactions. TBODC can also be used as a ligand in coordination chemistry, and it has been used to study the structure and reactivity of transition metal complexes. In addition, TBODC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

TBODC is a versatile compound that can be used as a reagent, catalyst, or as a starting material for a variety of reactions. The exact mechanism of action of TBODC depends on the reaction it is used in, but in general, it acts as a nucleophile, attacking electrophilic centers in the substrate molecule. This can result in a variety of different reactions, including substitution, addition, elimination, and rearrangement reactions.
Biochemical and Physiological Effects
TBODC is not known to have any direct effects on biochemical or physiological processes in humans or other organisms. It is not known to be toxic or to have any adverse effects.

Advantages and Limitations for Lab Experiments

TBODC has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent, catalyst, or as a starting material for a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in the lab. TBODC is not soluble in all solvents, and it can be difficult to purify after a reaction. In addition, it is not compatible with some reaction conditions, such as high temperatures or acidic conditions.

Future Directions

TBODC has a wide range of potential applications in scientific research, and there are many potential future directions that could be explored. For example, TBODC could be used to study the structure and reactivity of transition metal complexes, or to synthesize new organic compounds. In addition, TBODC could be used to study the mechanisms of organic reactions, or to develop new catalysts for polymerization reactions. Finally, TBODC could be used to study the effects of various reaction conditions, such as temperature, pressure, and pH, on the reactivity of organic compounds.

Synthesis Methods

TBODC can be synthesized from a variety of starting materials, including tert-butyl alcohol, ethyl diazoacetate, and sodium cyanide. The reaction proceeds in two steps: first, the tert-butyl alcohol is reacted with ethyl diazoacetate in the presence of sodium cyanide to form an intermediate, which then undergoes a cyclization reaction to form the final product, TBODC. The overall reaction is shown below:
TBODC Synthesis
CH3–CH2–OH + CH3–CO–CH2–N2 → CH3–CH2–CO–CH2–N2 + H2O
CH3–CH2–CO–CH2–N2 + NaCN → CH3–CH2–CO–(CH2)2–C(O)–N2 + NaOH

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves the condensation of tert-butyl 2-oxoacetate with (1S,5S)-3-aminobicyclo[3.2.1]octane-6-carboxylic acid, followed by cyclization and oxidation steps.", "Starting Materials": [ "tert-butyl 2-oxoacetate", "(1S,5S)-3-aminobicyclo[3.2.1]octane-6-carboxylic acid", "Sodium hydride (NaH)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-oxoacetate in dry methanol and add NaH. Stir the mixture for 30 minutes at room temperature to form the sodium enolate of tert-butyl 2-oxoacetate.", "Step 2: Add (1S,5S)-3-aminobicyclo[3.2.1]octane-6-carboxylic acid to the reaction mixture and stir for 2 hours at room temperature to form the condensation product.", "Step 3: Add AcOH to the reaction mixture and heat to reflux for 4 hours to cyclize the condensation product to form the desired product.", "Step 4: Cool the reaction mixture and add H2O2 and NaOH to oxidize the tert-butyl group to the carboxylic acid group.", "Step 5: Isolate the product by filtration and wash with water and diethyl ether." ] }

CAS RN

2763741-33-7

Product Name

tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Molecular Formula

C11H18N2O3

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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